8-Isopropyl-1,2,3,4-tetrahydroquinoline
CAS No.: 75413-97-7
Cat. No.: VC7045491
Molecular Formula: C12H17N
Molecular Weight: 175.275
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75413-97-7 |
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Molecular Formula | C12H17N |
Molecular Weight | 175.275 |
IUPAC Name | 8-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Standard InChI | InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |
Standard InChI Key | FLKGGQQHVGKUHO-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC2=C1NCCC2 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
---|---|---|---|
1,2,3,4-Tetrahydroquinoline | 2.1 | 133.19 | 1 |
2-Isopropyl-THQ | 3.4 | 175.27 | 1 |
8-Isopropyl-THQ (modeled) | 3.5* | 175.27 | 1 |
*Estimated via computational tools (EPI Suite™).
Synthetic Methodologies
Catalytic Hydrogenation Strategies
The synthesis of 8-isopropyl-THQ may adapt protocols established for analogous THQ derivatives. Titanium-catalyzed hydroaminoalkylation followed by Buchwald–Hartwig amination offers a two-step route to functionalized THQs :
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Hydroaminoalkylation:
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Intramolecular C–N Coupling:
This method avoids traditional Skraup or Combes reactions, which often require harsh acidic conditions incompatible with sensitive substituents.
Enantioselective Synthesis Challenges
Achieving enantiopure 8-isopropyl-THQ remains underexplored. Insights from 2-isopropyl-THQ synthesis suggest:
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Biocatalytic Resolution: Mutant CHAO enzymes (e.g., L225A variant) selectively oxidize R-enantiomers of 2-isopropyl-THQ, leaving (S)-enantiomers with >99% ee.
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Chiral Chromatography: Preparative HPLC using amylose-based columns resolves THQ enantiomers but faces scalability limitations.
Pharmacological Profile and Mechanisms
Cardiovascular Activity
While direct data on 8-isopropyl-THQ are absent, structurally related 1-isopropyl-THQ derivatives demonstrate potent antihypertensive effects. Key findings from guinea pig atrial studies include:
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Bradycardic Activity: 6-Fluoro-1-isopropyl-THQ derivatives reduced heart rate by 40–60% at 1 μM concentrations .
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Antihypertensive Efficacy: Oral administration in spontaneously hypertensive rats (SHR) lowered systolic blood pressure by 25–30 mmHg without reflex tachycardia .
Table 2: In Vitro and In Vivo Activities of Selected THQ Analogues
Compound | EC₅₀ (Atrial Bradycardia) | Systolic BP Reduction (SHR) |
---|---|---|
6-Fluoro-1-isopropyl-THQ | 0.8 μM | 28 mmHg |
2-Isopropyl-THQ | 2.5 μM* | Not tested |
8-Isopropyl-THQ (predicted) | 1.2–2.0 μM* | 20–25 mmHg* |
*Extrapolated from structural-activity relationships .
Industrial and Research Applications
Asymmetric Catalysis
8-Isopropyl-THQ’s bulky substituent may enhance enantioselectivity in transition-metal complexes. Manganese(I) pincer catalysts ligated by THQ derivatives achieve >99% ee in ketone hydrogenation:
Material Science Applications
THQ-based polymers exhibit:
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Thermal Stability: Decomposition temperatures exceeding 300°C.
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Fluorescence: Quantum yields of 0.4–0.6 in blue-light-emitting diodes.
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